molecular formula C5H12BrN3 B2383147 1,3-Dimethyl-2-imino-imidazolidine hydrobromide CAS No. 77458-86-7

1,3-Dimethyl-2-imino-imidazolidine hydrobromide

Cat. No. B2383147
CAS RN: 77458-86-7
M. Wt: 194.076
InChI Key: HDWDXJNEZIGGOB-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is colorless and has high thermal and chemical stability .


Synthesis Analysis

DMI can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .


Molecular Structure Analysis

The molecular formula of DMI is C5H10N2O .


Chemical Reactions Analysis

DMI has excellent solvating ability for both inorganic and organic compounds . It has higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge .


Physical And Chemical Properties Analysis

DMI is a liquid with a refractive index of 1.472 . It has a boiling point of 224-226 °C and is soluble in toluene and water . The density of DMI is 1.056 g/mL at 25 °C .

Mechanism of Action

DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .

Safety and Hazards

DMI is toxic in contact with skin .

Future Directions

DMI is used in a variety of applications including detergents, dyestuffs, electronic materials, and in the manufacture of polymers . It can also be used as a substitute or replacement for the carcinogenic solvent HMPA .

properties

IUPAC Name

1,3-dimethylimidazolidin-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c1-7-3-4-8(2)5(7)6;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWDXJNEZIGGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=N)C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-2-imino-imidazolidine hydrobromide

Synthesis routes and methods

Procedure details

A solution of 52.9 of cyanogen bromide in 300 ml of toluene is added dropwise in the course of 1 hour to a solution of 44.1 g (0.5 mol) of N,N'-dimethyl-ethylenediamine in 300 ml of toluene, with stirring. The reaction mixture is stirred for a further two hours at 80°. The mixture is allowed to cool to room temperature and is filtered and the residue is washed with ether. The crude 1,3-dimethyl-2-imino-imidazolidine hydrobromide obtained after drying in vacuo melts at 153°-160°.
[Compound]
Name
52.9
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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44.1 g
Type
reactant
Reaction Step One
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300 mL
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solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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